molecular formula C5H3ClLiN B14438794 lithium;3-chloro-4H-pyridin-4-ide CAS No. 77332-73-1

lithium;3-chloro-4H-pyridin-4-ide

Cat. No.: B14438794
CAS No.: 77332-73-1
M. Wt: 119.5 g/mol
InChI Key: RPVKTAFPWMLTRJ-UHFFFAOYSA-N
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Description

Lithium;3-chloro-4H-pyridin-4-ide is an organometallic compound comprising a deprotonated pyridine ring substituted with a chlorine atom at the 3-position and a lithium counterion. The 4H-pyridin-4-ide moiety indicates a reduced or deprotonated pyridine system, which imparts unique electronic and reactivity properties compared to neutral pyridine derivatives. Its lithium ion enhances solubility in polar aprotic solvents, making it suitable for use in specialized organic syntheses .

Properties

CAS No.

77332-73-1

Molecular Formula

C5H3ClLiN

Molecular Weight

119.5 g/mol

IUPAC Name

lithium;3-chloro-4H-pyridin-4-ide

InChI

InChI=1S/C5H3ClN.Li/c6-5-2-1-3-7-4-5;/h1,3-4H;/q-1;+1

InChI Key

RPVKTAFPWMLTRJ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CN=CC(=[C-]1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-chloro-4H-pyridin-4-ide typically involves the reaction of 3-chloropyridine with a lithium reagent. One common method is the reaction of 3-chloropyridine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-pyridine intermediate, which then reacts with the chlorine atom to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-chloro-4H-pyridin-4-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms of pyridine.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the nucleophile used.

Scientific Research Applications

Lithium;3-chloro-4H-pyridin-4-ide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium;3-chloro-4H-pyridin-4-ide involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, affecting their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The 3-chloro substitution on the pyridine ring distinguishes lithium;3-chloro-4H-pyridin-4-ide from analogues with halogens at other positions. For example:

  • (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate () features a 2-chloro substituent and a methyl group at position 5. The 2-chloro group increases steric hindrance near the nitrogen atom, reducing nucleophilic reactivity compared to the 3-chloro isomer .
  • 3-Iodo-4-methoxypyridine () replaces chlorine with iodine at position 3.

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituents Key Properties
This compound 3-Cl, 4H-pyridin-ide High solubility in polar solvents; strong Lewis basicity
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate 2-Cl, 5-Me, acrylate Steric hindrance limits coordination; used in polymer precursors
3-Iodo-4-methoxypyridine 3-I, 4-OMe Enhanced reactivity in Ullmann couplings; lower thermal stability
Counterion Influence

Lithium’s small ionic radius (0.76 Å) and high charge density enable strong ionic interactions, improving crystalline lattice stability compared to sodium or potassium analogues. For instance, lithium salts of pyridinides typically exhibit higher melting points and lower solubility in nonpolar solvents than their sodium counterparts. The EU’s reliance on refined lithium compounds (e.g., carbonate, hydroxide) for battery production () underscores lithium’s industrial relevance, suggesting its preference in synthetically demanding applications .

Halogen-Substituent Reactivity

The 3-chloro group in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions more readily than bulkier halogens like iodine. However, iodine’s superior leaving-group ability (e.g., in 3-iodo-4-methoxypyridine) makes it more reactive in metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) . Chlorine’s balance of reactivity and stability positions this compound as a versatile intermediate for controlled functionalization.

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